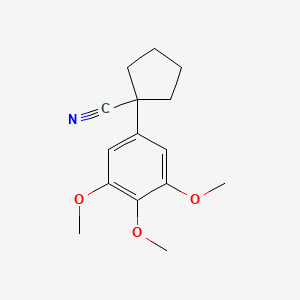
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile is a chemical compound characterized by the presence of a cyclopentane ring attached to a 3,4,5-trimethoxyphenyl group and a carbonitrile group.
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the carbonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields amines .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, leading to the disruption of microtubule dynamics, which is crucial for its anti-cancer activity . Additionally, the carbonitrile group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors used in chemotherapy.
What sets this compound apart is its unique cyclopentane ring and carbonitrile group, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C15H19NO3/c1-17-12-8-11(9-13(18-2)14(12)19-3)15(10-16)6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
InChI Key |
JLLNSCSEHSOEHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11722569.png)
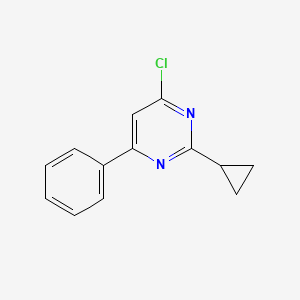
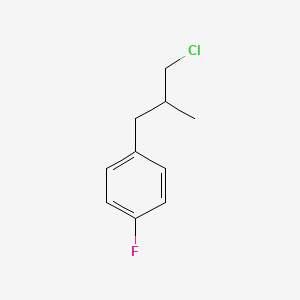

![[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B11722582.png)
![1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11722584.png)
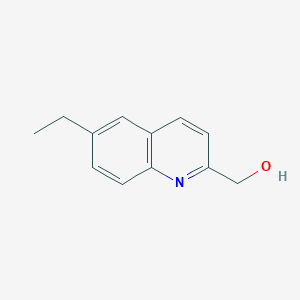
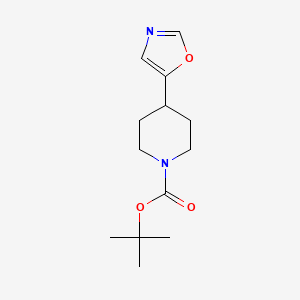
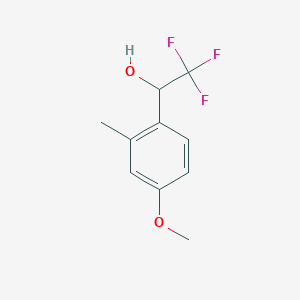
![(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11722598.png)

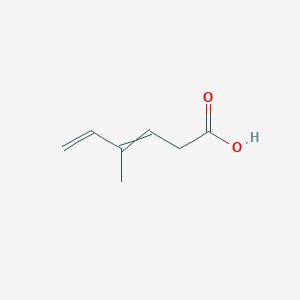
![(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722604.png)

